

naringin dihydrochalcone chemical structure and properties

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Compound of Interest

Compound Name: Naringin dihydrochalcone

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Naringin Dihydrochalcone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringin dihydrochalcone (NDC), a synthetic flavonoid derived from the bitter flavanone naringin found in citrus fruits, is a potent low-calorie sweetener with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **naringin dihydrochalcone**. Detailed experimental protocols for its synthesis, purification, and evaluation of its key biological activities are presented. Furthermore, this guide illustrates the proposed signaling pathway for its anti-inflammatory effects and outlines a typical experimental workflow for its production and characterization. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

Naringin dihydrochalcone is a glycosidic dihydrochalcone, characterized by an open C-ring, which distinguishes it from its flavanone precursor, naringin. This structural change from a flavanone to a dihydrochalcone is responsible for the dramatic shift from a bitter to a sweet taste.

Table 1: Chemical and Physicochemical Properties of **Naringin Dihydrochalcone**

Property	Value	Reference(s)
IUPAC Name	1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one	[1][2]
Molecular Formula	C27H34O14	[1][2][3]
Molecular Weight	582.55 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	131-132 °C	
Solubility	Soluble in DMSO and hot water. Poorly soluble in cold water (0.4 g/L at 25°C).	
Stability	Stable under standard ambient conditions. May undergo hydrolysis at extreme pH or elevated temperatures. Should be stored in a cool, dry, and well-ventilated environment, away from strong oxidizing agents and moisture.	
Sweetness	Approximately 300–1800 times sweeter than sucrose at threshold concentrations.	

Biological Activities and Properties

Naringin dihydrochalcone exhibits a range of biological activities, with its sweetening, antioxidant, and anti-inflammatory properties being the most prominent.

Sweetening Properties

The primary application of **naringin dihydrochalcone** is as a high-intensity, low-calorie artificial sweetener. Its clean, lingering sweet taste makes it a suitable sugar substitute in various food and pharmaceutical products.

Antioxidant Activity

Naringin dihydrochalcone demonstrates significant antioxidant activity by scavenging free radicals. This property is attributed to the phenolic hydroxyl groups in its structure.

Table 2: In Vitro Antioxidant Activity of **Naringin Dihydrochalcone**

Assay	IC50 Value (µM)	Reference(s)
DPPH Radical Scavenging	318.9	
ABTS Radical Scavenging	24	
Oxygen Radical Scavenging	322.8	

Anti-inflammatory Activity

Naringin dihydrochalcone is reported to possess anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway. While much of the detailed mechanistic work has been conducted on its precursor, naringin, it is proposed that **naringin dihydrochalcone** follows a similar mechanism by inhibiting the activation of key inflammatory mediators.

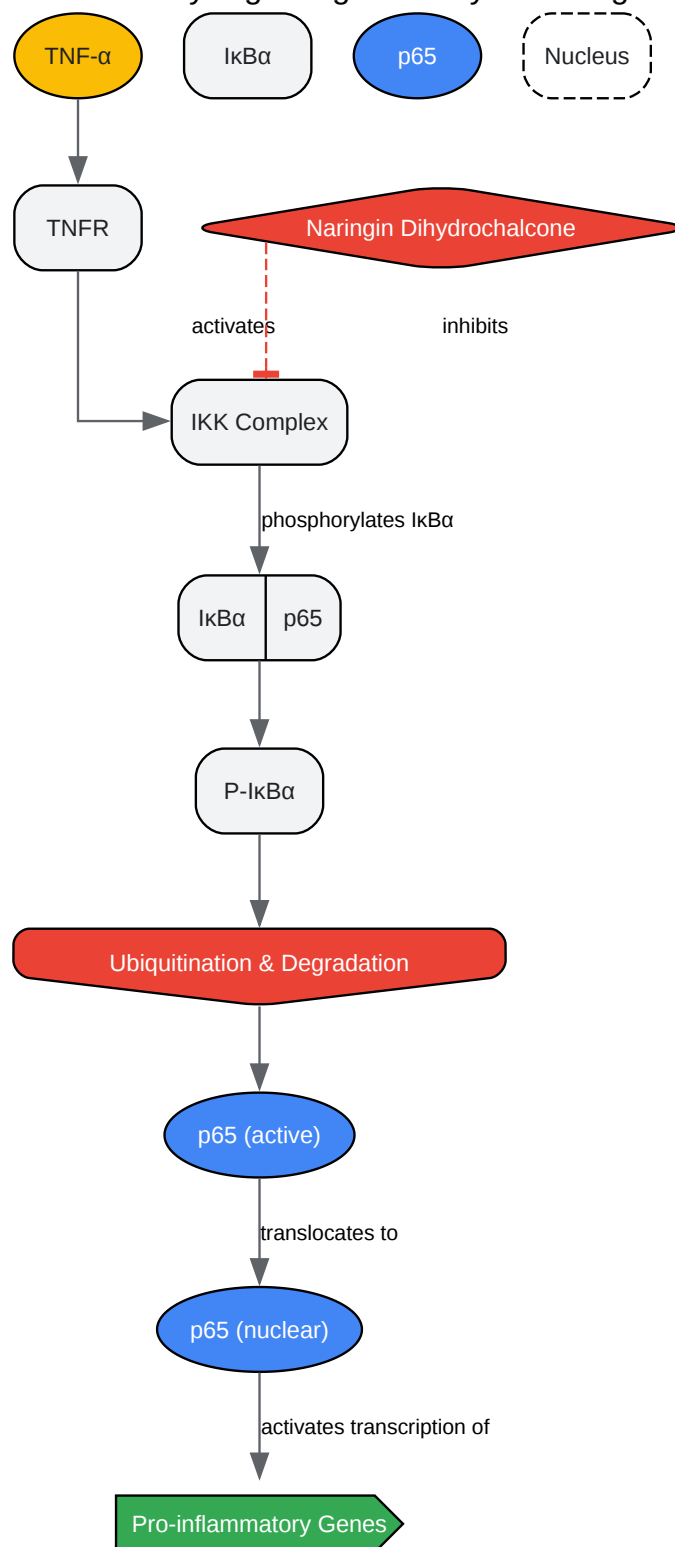
Signaling Pathways and Experimental Workflows

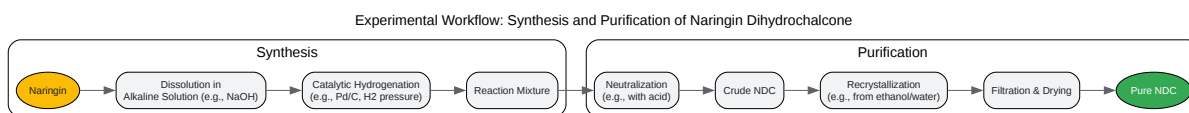
Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of naringin and its derivatives are largely attributed to the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of

I κ B α . This releases the p65 subunit of NF- κ B, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Naringin dihydrochalcone** is thought to interfere with this cascade by inhibiting the phosphorylation of I κ B α , thereby preventing the nuclear translocation of p65.

Proposed Anti-inflammatory Signaling Pathway of Naringin Dihydrochalcone





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